In-Depth Technical Guide: 1H and 13C NMR Spectral Characterization of 4-Phenoxybutan-2-amine Hydrochloride
In-Depth Technical Guide: 1H and 13C NMR Spectral Characterization of 4-Phenoxybutan-2-amine Hydrochloride
Executive Summary
4-Phenoxybutan-2-amine hydrochloride (identified by CAS 2913229-19-1 for its (S)-enantiomer[1]) represents a highly versatile aryloxyalkylamine scaffold frequently utilized in medicinal chemistry and neuropharmacological drug development[2]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring batch-to-batch consistency, stereochemical integrity, and absolute purity.
This whitepaper provides an expert-level breakdown of the 1 H and 13 C NMR spectral data for 4-phenoxybutan-2-amine hydrochloride. By moving beyond mere peak listing, this guide details the mechanistic causality behind the observed chemical shifts and outlines a self-validating experimental protocol designed for rigorous pharmaceutical analysis.
Structural & Mechanistic Rationale
The molecular architecture of 4-phenoxybutan-2-amine hydrochloride dictates a highly specific magnetic environment for its nuclei. Understanding these environments is critical for predictive assignment and spectral interpretation:
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The Phenoxy Core: The ether oxygen acts as a strong electron-donating group via resonance to the aromatic ring, effectively shielding the ortho and para protons and carbons. Conversely, its inductive electron-withdrawing effect strongly deshields the adjacent aliphatic carbon (C4) and its attached protons[3].
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The Aliphatic Chain: The C3 methylene group serves as a structural bridge, experiencing mild inductive effects from both the ether oxygen and the protonated amine. Due to the adjacent chiral center at C2, the protons at C3 are diastereotopic and exhibit complex multiplet splitting patterns.
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The Protonated Amine (Ammonium Salt): In the hydrochloride salt form, the nitrogen atom is positively charged (N + ). This creates a strong electron-withdrawing center that pulls electron density away from the adjacent C2 methine group, causing a significant downfield shift[4]. Furthermore, the chemical shift of the NH 3+ protons is highly dependent on the hydrogen-bond basicity ( pKBHX ) of the chloride counteranion and the pKa of the amine[5].
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, the following standardized protocol must be employed. The choice of DMSO- d6 over CDCl 3 is deliberate; amine hydrochlorides often suffer from poor solubility and complex, exchange-broadened spectra in non-polar solvents, whereas DMSO provides clear, diagnostic signals[6].
Step 1: Sample Preparation
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Weigh 15–20 mg of highly pure 4-phenoxybutan-2-amine hydrochloride.
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Dissolve the sample in 0.6 mL of high-purity DMSO- d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm)[3].
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Ensure complete dissolution via gentle vortexing to prevent magnetic susceptibility artifacts that can distort line shape.
Step 2: Instrument Calibration (Self-Validation)
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Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Perform automated gradient shimming (Z1-Z5) to achieve a lock signal >80% and a line width at half-height (FWHM) of <1.0 Hz for the TMS signal.
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Critical Step: Calibrate the 90° pulse width (pw90) specifically for the sample to ensure optimal signal-to-noise ratio (SNR) and quantitative reliability.
Step 3: Acquisition Parameters
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1 H NMR: 16 scans (ns), 2 seconds relaxation delay (d1), and a spectral width of 15 ppm to ensure the downfield NH 3+ signal is fully captured without fold-over[4].
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13 C NMR: 512–1024 scans, 2 seconds relaxation delay, utilizing standard broadband proton decoupling (e.g., WALTZ-16).
Visualizations: Workflows and Spin Systems
Figure 1: Self-validating NMR acquisition workflow for amine hydrochloride salts.
Figure 2: Primary 1H-1H spin-spin coupling network for the aliphatic chain.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on substituent chemical shift (SCS) additivity rules and empirical data for aryloxyalkylamine hydrochlorides[3],[4].
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 1 | 1.30 | Doublet (d) | 3H | 6.5 | CH 3 |
| 3 | 1.95 - 2.15 | Multiplet (m) | 2H | - | CH 2 (diastereotopic) |
| 2 | 3.45 | Sextet/Multiplet (m) | 1H | ~6.5 | CH-NH 3+ |
| 4 | 4.05 | Triplet (t) | 2H | 6.2 | O-CH 2 |
| Ar-H (o/p) | 6.90 - 6.95 | Multiplet (m) | 3H | - | Aromatic ortho & para |
| Ar-H (m) | 7.25 - 7.32 | Triplet (t) | 2H | 7.5 | Aromatic meta |
| NH 3+ | 8.15 | Broad Singlet (br s) | 3H | - | Protonated amine |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| 1 | 18.0 | CH 3 | Aliphatic methyl, highly shielded |
| 3 | 33.5 | CH 2 | Aliphatic methylene bridge |
| 2 | 46.5 | CH | Deshielded by adjacent N + center |
| 4 | 64.5 | CH 2 | Strongly deshielded by the ether oxygen |
| Ar-C (o) | 114.5 | CH | Shielded by oxygen resonance |
| Ar-C (p) | 120.5 | CH | Shielded by oxygen resonance |
| Ar-C (m) | 129.5 | CH | Meta position, minimal resonance effect |
| Ar-C (ipso) | 158.5 | C | Directly attached to electronegative oxygen |
Signal Assignments & Causality
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The Aromatic Region: The resonance of the ether oxygen shields the ortho and para positions, resulting in upfield chemical shifts of ~6.92 ppm for the ortho/para protons and ~114.5/120.5 ppm for their respective carbons[3]. The meta protons remain relatively unaffected by resonance and appear further downfield (~7.28 ppm).
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The O-CH 2 Group (Position 4): The strong electronegativity of the oxygen atom deshields these protons, pushing them to ~4.05 ppm. The carbon (C4) is similarly shifted downfield to ~64.5 ppm[3].
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The Chiral Center (Position 2): The N + center exerts a strong inductive pull, deshielding the methine proton (H2) to ~3.45 ppm and the carbon (C2) to ~46.5 ppm[4].
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The Ammonium Protons (NH 3+ ): Observed as a broad singlet at ~8.15 ppm. In aprotic, polar solvents like DMSO- d6 , the charge-assisted hydrogen bonding between the NH 3+ and Cl − restricts rapid proton exchange. This extreme downfield shift is a direct consequence of the N + electron withdrawal combined with the strong hydrogen bond with the chloride anion (NH + ···Cl − )[6],[4].
References
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Elias, S., Amir, D., Smolkin, B., et al. (2026). "From NH+ Chemical Shifts to Chemical Insights: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
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Gibson, E. K. (2007). "Amine hydrochloride salts: a problem in polyurethane synthesis." University of Glasgow Theses. URL:[Link]
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NextSDS (2025). "(2S)-4-phenoxybutan-2-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]
